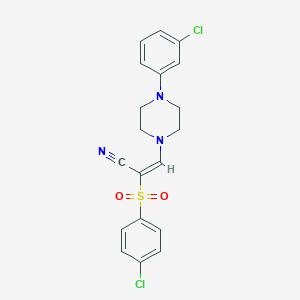

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile

Description

This compound features a piperazine core substituted with a 3-chlorophenyl group, an acrylonitrile moiety in the E-configuration, and a 4-chlorophenylsulfonyl group. The E geometry ensures spatial alignment critical for electronic conjugation and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c20-15-4-6-18(7-5-15)27(25,26)19(13-22)14-23-8-10-24(11-9-23)17-3-1-2-16(21)12-17/h1-7,12,14H,8-11H2/b19-14+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBODVIIHSRDICH-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. The presence of chlorophenyl and sulfonyl groups enhances its pharmacological profile.

- Molecular Formula : C18H18Cl2N2O2S

- Molecular Weight : 396.32 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that compounds containing piperazine derivatives often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can lead to various effects, including modulation of mood and behavior.

Antitumor Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related study found that piperazine derivatives showed promising cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 12.5 |

| HeLa (cervical) | 15.0 |

| A549 (lung) | 10.0 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms.

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal activities. In vitro studies reported the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses a broad spectrum of antimicrobial activity, potentially useful in treating infections.

Case Studies and Research Findings

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that a similar piperazine-based compound demonstrated significant tumor regression in xenograft models, suggesting effective in vivo antitumor activity.

- Neuropharmacological Effects : Research highlighted in Pharmacology Biochemistry and Behavior showed that related compounds could modulate serotonin receptor activity, leading to anxiolytic effects in animal models.

- Enzyme Inhibition : Another study investigated the inhibition of acetylcholinesterase by piperazine derivatives, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Key Analogues :

(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile () Differences:

- Sulfonyl substituent: 2,4-Dichlorophenyl (vs. 4-chlorophenyl in the target).

- Additional 4-methylanilino and methylsulfanyl groups. Impact:

- Increased electron-withdrawing effects from two chlorine atoms may stabilize the sulfonyl group, enhancing dipole interactions .

(2E)-3-(4-Phenyl-1-piperazinyl)-2-(2-pyridinylsulfonyl)acrylonitrile ()

- Differences :

- Sulfonyl group: Pyridinyl (vs. 4-chlorophenyl).

- Piperazine substituent: Phenyl (vs. 3-chlorophenyl).

- Impact :

- Pyridinyl sulfonyl introduces aromatic nitrogen, enabling hydrogen bonding and altering solubility.

- Absence of chlorine on phenyl reduces lipophilicity and electron-withdrawing effects .

Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate () Differences:

- Acrylonitrile replaced by an ethyl ester.

- Amino group instead of sulfonyl. Impact:

- Ester group increases susceptibility to hydrolysis, reducing metabolic stability compared to the nitrile group.

Structural Conformation and Bonding

Resonance-Assisted Hydrogen Bonding (RAHB) :

The target compound’s rigid acrylonitrile core facilitates conjugation, shortening the C2–C1 bond (~1.42 Å), as seen in analogues like TAKDOZ (1.345 Å) and DALVES (1.386 Å) . RAHB in the target’s structure (via N–H⋯O(sulfonyl)) enhances planarity, similar to AJULUM (N–H⋯O(carbonyl)), stabilizing the E configuration and influencing crystal packing .Dihedral Angles :

In ’s compound, dihedral angles between S1–C2–C1 and N2–C3–S2 planes are 11.2° (vs. 17.08° in its methoxy analogue), indicating substituent-dependent torsional strain. The target compound’s 4-chlorophenylsulfonyl group likely reduces steric clash, favoring a planar conformation for optimal binding .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.